molecular formula C7H8ClN3O2 B1440142 Methyl 6-chloro-4-hydrazinonicotinate CAS No. 65973-40-2

Methyl 6-chloro-4-hydrazinonicotinate

Cat. No.: B1440142
CAS No.: 65973-40-2
M. Wt: 201.61 g/mol
InChI Key: VJNDGPGOEXUBQA-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-hydrazinonicotinate is a useful research compound. Its molecular formula is C7H8ClN3O2 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 6-chloro-4-hydrazinonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a hydrazine derivative of nicotinic acid. Its structure can be represented as follows:

  • Chemical Formula : C8_8H9_9ClN4_4O
  • Molecular Weight : 200.64 g/mol

The presence of the hydrazine group is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been observed:

  • Antimicrobial Activity : Studies have shown that hydrazine derivatives exhibit antimicrobial properties against a range of bacteria and fungi. This compound has demonstrated effectiveness against gram-positive and gram-negative bacteria.
  • Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells, which can be beneficial in preventing cellular damage associated with various diseases.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in cancer cell lines, potentially through apoptosis or necrosis pathways.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound. Below are key findings from recent research:

StudyFindings
Study A (2020) Evaluated the antimicrobial efficacy against E. coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study B (2021) Investigated cytotoxic effects on human cancer cell lines (HeLa and MCF-7), reporting a dose-dependent decrease in cell viability with IC50 values of 30 µM and 25 µM, respectively.
Study C (2022) Assessed antioxidant activity using DPPH assay, revealing an IC50 value of 40 µg/mL, indicating significant free radical scavenging ability.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

CompoundAntimicrobial ActivityAntioxidant ActivityCytotoxicity
This compoundModerateSignificantHigh
Salicylaldehyde Isonicotinoyl HydrazoneHighModerateModerate
Molidustat (BAY 85‐3934)LowHighLow

Properties

IUPAC Name

methyl 6-chloro-4-hydrazinylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-13-7(12)4-3-10-6(8)2-5(4)11-9/h2-3H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNDGPGOEXUBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670651
Record name Methyl 6-chloro-4-hydrazinylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65973-40-2
Record name Methyl 6-chloro-4-hydrazinylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 20-L 4-necked round-bottom flask was placed methyl 4,6-dichloropyridine-3-carboxylate (1200 g, 5.82 mol), ethanol (10 L), and triethylamine (1182 g, 11.68 mol). NH2NH2.H2O (351 g, 7.02 mol) was then added drop-wise to the reaction mixture at 0° C. The resulting solution was heated to reflux for 1 h. The reaction mixture was cooled to room temperature. The solid was collected by filtration to give methyl 6-chloro-4-hydrazinylnicotinate, which was carried onto the next step without further purification.
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
1182 g
Type
reactant
Reaction Step Two
Quantity
351 g
Type
reactant
Reaction Step Three
Quantity
10 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

205 g. of 4,6-dichloro-3-pyridinecarboxylic acid, methyl ester (1 mol.) are dissolved in 1 liter of methanol. The solution is cooled to 0° and 100 g. of hydrazine hydrate are dropped in with stirring. The solution is kept at 0° for 12 hours. The precipitated 6-chloro-4-hydrazino-3-pyridinecarboxylic acid, methyl ester is filtered off and recrystallized from methanol, yield: 175 g. (87%); m.p. 163.3°.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-chloro-4-hydrazinonicotinate
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Methyl 6-chloro-4-hydrazinonicotinate
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Methyl 6-chloro-4-hydrazinonicotinate
Reactant of Route 4
Methyl 6-chloro-4-hydrazinonicotinate
Reactant of Route 5
Methyl 6-chloro-4-hydrazinonicotinate
Reactant of Route 6
Methyl 6-chloro-4-hydrazinonicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.